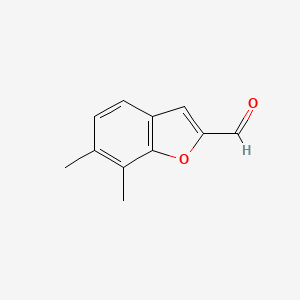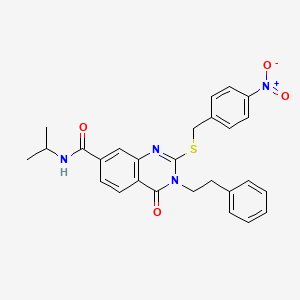![molecular formula C15H19Cl2N3O B2614554 2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide CAS No. 2094378-25-1](/img/structure/B2614554.png)
2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as JNJ-40411813, and it has been the focus of several studies due to its potential as a therapeutic agent.
Mechanism of Action
JNJ-40411813 acts as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic nucleotides, which are important signaling molecules in the brain. By inhibiting PDE10A, JNJ-40411813 increases the levels of cyclic nucleotides in the brain, which can have several effects on neuronal function.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in the brain, which can increase the activity of certain signaling pathways. JNJ-40411813 has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
JNJ-40411813 has several advantages for lab experiments. It is a selective inhibitor of PDE10A, which makes it a useful tool for studying the role of this enzyme in various biological processes. JNJ-40411813 is also relatively stable and can be stored for long periods of time, which makes it a convenient reagent for lab experiments. However, there are also limitations to the use of JNJ-40411813 in lab experiments. It is a relatively new compound, and its effects on various biological processes are not yet fully understood. Additionally, JNJ-40411813 may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
For the study of JNJ-40411813 include further research on its potential therapeutic uses, the role of PDE10A in various biological processes, and the development of new compounds based on its structure.
Synthesis Methods
The synthesis of JNJ-40411813 involves several steps. The starting material is 2,5-dichloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with (3-dimethylaminopropyl)triphenylphosphonium bromide to form an intermediate. The intermediate is then reacted with spiro[3.3]heptane-1-amine to produce the final product, JNJ-40411813.
Scientific Research Applications
JNJ-40411813 has been studied for its potential as a therapeutic agent for several diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential as a treatment for rheumatoid arthritis. JNJ-40411813 has also been studied for its potential as a treatment for Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O/c1-20(2)12-7-11(15(12)4-3-5-15)19-14(21)9-6-13(17)18-8-10(9)16/h6,8,11-12H,3-5,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVQBOTWQETNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C12CCC2)NC(=O)C3=CC(=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B2614475.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2614480.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)

